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molecular formula C9H14N2O3S B153012 (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester CAS No. 494769-44-7

(4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester

Cat. No. B153012
M. Wt: 230.29 g/mol
InChI Key: OWLBQQTUOQLZST-UHFFFAOYSA-N
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Patent
US07361654B2

Procedure details

To a solution of ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-4-carboxylate (27.3 g, 100 mmol) prepared by the method of Kim and Kahn (Synlett, 1999, 8, 1239-1240) in 500 mL of THF at 0 C was added a solution of Red-A1 in toluene (80 mL of 65 wt % solution) dropwise. The reaction mixture was stirred for 1 d and then quenched with water and 1N HCl. Extracted 2×EtOAc and the EtOAc extracts were dried over MgSO4. The solution was filtered, concentrated by rotary evaporator, and chromatographed on SiO2 using 33% hexanes in EtOAC to give 20.5 g (89%) of 2-[(tert-butoxycarbonyl)amino]-4-hydroxymethylthiazole 42a. 1H-NMR (400 MHz, CDCl3): δ 6.98 (s, 1H), 4.81 (s, 2H), 1.81 (s, 9H).
Quantity
27.3 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]1[S:10][CH:11]=[C:12]([C:14](OCC)=[O:15])[N:13]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>C1COCC1.C1(C)C=CC=CC=1>[C:1]([O:5][C:6]([NH:8][C:9]1[S:10][CH:11]=[C:12]([CH2:14][OH:15])[N:13]=1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
27.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC=1SC=C(N1)C(=O)OCC
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water and 1N HCl
EXTRACTION
Type
EXTRACTION
Details
Extracted 2×EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the EtOAc extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporator
CUSTOM
Type
CUSTOM
Details
chromatographed on SiO2 using 33% hexanes in EtOAC

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC=1SC=C(N1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 20.5 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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